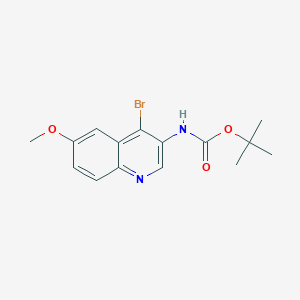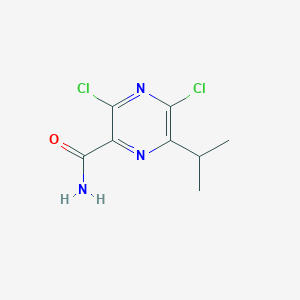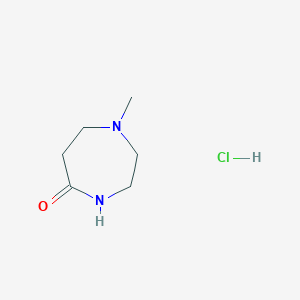
1-Methyl-1,4-diazepan-5-one hydrochloride
Overview
Description
1-Methyl-1,4-diazepan-5-one hydrochloride is a chemical compound with the CAS Number: 854828-87-8 . It has a molecular weight of 164.63 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H12N2O.ClH/c1-8-4-2-6 (9)7-3-5-8;/h2-5H2,1H3, (H,7,9);1H . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere .Scientific Research Applications
Degradation and Transformation Studies
Intermediate Formation and Characterization
Studies have shown that compounds like diazepam, which share a core structure with 1-Methyl-1,4-diazepan-5-one, undergo transformation under certain conditions, forming various intermediates. For example, in base-catalyzed hydrolysis, diazepam forms 2-(methylamino)-5-chlorobenzophenone imine and other derivatives. These transformations are crucial for understanding the chemical behavior and potential applications of related diazepine compounds in various fields, including environmental science and pharmaceuticals (Yang et al., 1996).
Mechanistic Insights
Research on the mechanism of alkaline hydrolysis of diazepam provides insight into the conversion processes of diazepine derivatives. This knowledge is instrumental in designing synthetic pathways for new compounds with potential applications in medicinal chemistry (Yang, 1998).
Pharmacological Studies
- Metabolite Identification and Quantification: Identifying and quantifying the metabolites of diazepine derivatives, including diazepam, have implications for drug metabolism studies, forensic analysis, and environmental monitoring. These studies contribute to a deeper understanding of the pharmacokinetics and environmental fate of these compounds (Schwartz et al., 1967).
Chemical Synthesis and Modification
- Synthetic Pathways: Research into the synthesis of diazepine derivatives, such as N1-Methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones, explores efficient routes to potentially useful drug scaffolds. These studies provide valuable information for the development of new therapeutic agents with improved efficacy and safety profiles (Antolak et al., 2014).
Environmental and Analytical Chemistry
- Chlorination and Water Treatment: Understanding the transformation of benzodiazepines, such as diazepam, during water chlorination processes is vital for assessing the environmental impact and removal efficiency of pharmaceutical contaminants in water treatment systems. This research aids in improving water quality and safety (Yang et al., 2018).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P280-P305+P351+P338 , which advise wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Properties
IUPAC Name |
1-methyl-1,4-diazepan-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-8-4-2-6(9)7-3-5-8;/h2-5H2,1H3,(H,7,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLQETHLAUCYJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)NCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743771 | |
| Record name | 1-Methyl-1,4-diazepan-5-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854828-87-8 | |
| Record name | 1-Methyl-1,4-diazepan-5-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


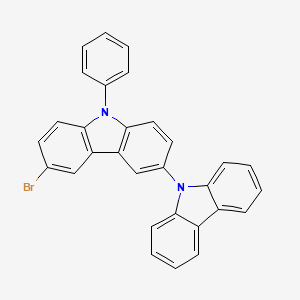
![Tert-butyl 2-(3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)acetate](/img/structure/B1510198.png)
![tert-Butyl 4-hydroxyspiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1510203.png)


![2-[(5-Methylpyrazine-2-carbonyl)amino]propylaminehydrochloride](/img/structure/B1510210.png)

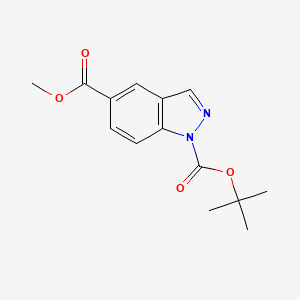
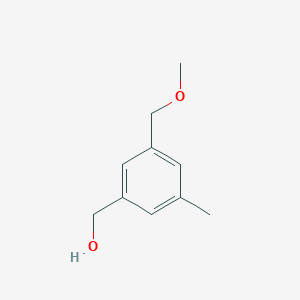

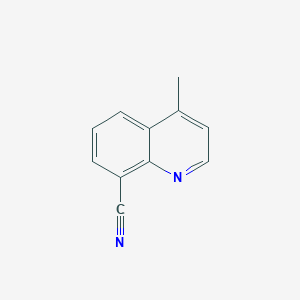
![8-methyl-8-Azabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B1510237.png)
